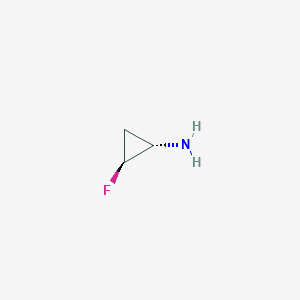

(1S,2S)-2-Fluorocyclopropanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1S,2S)-2-Fluorocyclopropanamine is a chiral amine with a fluorine atom attached to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-Fluorocyclopropanamine typically involves the cyclopropanation of suitable precursors followed by fluorination and amination steps

Industrial Production Methods: Industrial production of this compound may involve scalable processes such as continuous flow chemistry, which allows for the efficient and controlled synthesis of the compound. The use of chiral catalysts and reagents ensures the enantioselectivity of the product, which is crucial for its applications in medicinal chemistry.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or imines.

Reduction: The compound can be reduced to form various derivatives, including secondary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring or the amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

Chemistry: (1S,2S)-2-Fluorocyclopropanamine is used as a building block in the synthesis of complex organic molecules

Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it a valuable tool for investigating stereospecific processes.

Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of drugs targeting specific enzymes or receptors. Its fluorinated structure can enhance the metabolic stability and bioavailability of pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of (1S,2S)-2-Fluorocyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. The cyclopropane ring provides rigidity to the molecule, which can influence its binding conformation and activity.

Comparison with Similar Compounds

- (1S,2S)-2-Aminocyclopropane

- (1S,2S)-2-Chlorocyclopropanamine

- (1S,2S)-2-Bromocyclopropanamine

Comparison: Compared to its analogs, (1S,2S)-2-Fluorocyclopropanamine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can result in different reactivity and biological activity profiles, making it a valuable compound for specific applications where fluorine’s unique properties are desired.

Biological Activity

(1S,2S)-2-Fluorocyclopropanamine is a chiral compound that has garnered attention in biological research due to its unique structural properties and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure features a cyclopropane ring with a fluorine atom at the second position. This configuration contributes to its rigidity and influences its interactions with biological targets.

- Molecular Formula : C3H6FN

- Molecular Weight : 75.08 g/mol

- Chirality : Stereocenter at the first and second carbon atoms

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The presence of the fluorine atom enhances binding affinity through:

- Hydrogen Bonding : The fluorine can form strong hydrogen bonds, increasing the stability of the enzyme-ligand complex.

- Electrostatic Interactions : The electronegative fluorine atom can engage in dipole-dipole interactions with positively charged residues in target proteins.

- Conformational Rigidity : The cyclopropane ring provides a fixed geometry that may enhance specificity in binding to certain targets.

Medicinal Chemistry

This compound is being investigated as a precursor for synthesizing drugs aimed at various therapeutic targets, particularly those related to neurological and cardiovascular conditions. Its ability to modulate enzyme activity makes it a candidate for drug development.

Enzyme Interaction Studies

Research indicates that this compound can act as both an inhibitor and activator of specific enzymes depending on the biological context. For instance, studies have shown that it can influence metabolic pathways by altering enzyme kinetics.

| Enzyme | Effect | Reference |

|---|---|---|

| Acetylcholinesterase | Inhibition | |

| Cyclooxygenase | Activation | |

| Dipeptidyl Peptidase IV | Modulation |

Case Studies

Several case studies highlight the compound's biological activity:

- Case Study on Neurological Disorders : A study evaluated this compound's effect on acetylcholinesterase activity in rat brain tissues. Results indicated significant inhibition, suggesting potential use in treating Alzheimer's disease by increasing acetylcholine levels.

- Cardiovascular Research : Another investigation assessed the compound's impact on cyclooxygenase pathways in human endothelial cells. The findings demonstrated that it could modulate inflammation-related pathways, indicating potential therapeutic applications in cardiovascular diseases.

- Metabolic Pathway Analysis : A clinical trial examined the pharmacokinetics of this compound when administered to patients with metabolic syndrome. Results showed improved metabolic profiles, suggesting its role in managing insulin sensitivity.

Comparative Analysis with Similar Compounds

To understand its unique properties, this compound can be compared with structurally similar compounds:

| Compound | Fluorine Substitution | Biological Activity |

|---|---|---|

| (1S,2S)-2-Aminocyclopropane | No | Moderate enzyme inhibition |

| (1S,2S)-2-Chlorocyclopropanamine | Chlorine | Lower binding affinity |

| (1S,2S)-2-Bromocyclopropanamine | Bromine | Reduced metabolic stability |

The presence of fluorine in this compound enhances its reactivity and biological activity compared to its analogs.

Properties

Molecular Formula |

C3H6FN |

|---|---|

Molecular Weight |

75.08 g/mol |

IUPAC Name |

(1S,2S)-2-fluorocyclopropan-1-amine |

InChI |

InChI=1S/C3H6FN/c4-2-1-3(2)5/h2-3H,1,5H2/t2-,3-/m0/s1 |

InChI Key |

TUKJTSUSKQOYCD-HRFVKAFMSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]1F)N |

Canonical SMILES |

C1C(C1F)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.